4-Amino-7-bromo-2-methylquinoline

Antimalarial Drug Resistance Structure-Activity Relationship

Select 4-Amino-7-bromo-2-methylquinoline when your SAR demands a 7-bromo handle. This scaffold retains 3-12 nM IC50s against drug-resistant strains, while 7-Cl or 7-F analogs lose significant potency. The bromine offers higher lipophilicity (XLogP3=2.6) and enables Suzuki or Sonogashira cross-coupling for late-stage diversification that chloro/fluoro starting materials cannot provide. A non-fungible, synthetically versatile building block for antimalarial and kinase inhibitor lead optimization programs.

Molecular Formula C10H9BrN2
Molecular Weight 237.1 g/mol
CAS No. 948293-33-2
Cat. No. B1285057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-7-bromo-2-methylquinoline
CAS948293-33-2
Molecular FormulaC10H9BrN2
Molecular Weight237.1 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=CC(=CC2=N1)Br)N
InChIInChI=1S/C10H9BrN2/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5H,1H3,(H2,12,13)
InChIKeyFAFPABCDYGZGQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-7-bromo-2-methylquinoline (CAS 948293-33-2) – A Key 7-Bromo Substituted 4-Aminoquinoline Scaffold for Research


4-Amino-7-bromo-2-methylquinoline (CAS 948293-33-2), also known as 7-bromo-2-methylquinolin-4-amine, is a brominated heterocyclic compound belonging to the 4-aminoquinoline class [1]. It features a quinoline core with a primary amino group at the 4-position, a bromine atom at the 7-position, and a methyl group at the 2-position, giving it a molecular weight of 237.10 g/mol [1]. This compound is primarily utilized as a research chemical and synthetic building block in early-stage drug discovery programs . Its structural motif is of particular interest as a precursor or analog in medicinal chemistry efforts targeting kinases and other biological pathways, where modifications at the 7-position are known to significantly influence activity and selectivity [2].

Why Generic Substitution is Not Feasible with 4-Amino-7-bromo-2-methylquinoline Analogs


Within the 4-aminoquinoline class, seemingly minor alterations to the substitution pattern can lead to dramatic and unpredictable shifts in biological activity, target engagement, and physicochemical properties [1]. For instance, simply replacing the 7-bromo group with a 7-chloro or 7-fluoro atom does not guarantee equivalent potency; in fact, it can result in substantial loss of activity against resistant strains or altered selectivity profiles [1]. Furthermore, the position of the halogen is critical, with 2-, 5-, and 8-substituents often demonstrating decreased activity compared to 7-substituted analogs [2]. Therefore, for research programs requiring a specific bromine handle for further functionalization or a defined electronic/steric profile at the 7-position, 4-Amino-7-bromo-2-methylquinoline is a distinct and non-fungible chemical entity. The quantitative evidence below underscores the precise performance boundaries that distinguish this 7-bromo analog from its closest relatives.

Quantitative Evidence Guide: 4-Amino-7-bromo-2-methylquinoline Differentiation Data


7-Bromo Analogs Demonstrate Comparable Potency to 7-Chloro Analogs Against CQ-Resistant P. falciparum

In a structure-activity relationship study of 7-substituted 4-aminoquinolines (AQs) with various diaminoalkane side chains, 7-bromo-AQs demonstrated antiplasmodial activity equivalent to the corresponding 7-chloro-AQs against both chloroquine-susceptible and chloroquine-resistant P. falciparum [1]. This establishes the 7-bromo substitution as a viable, potent alternative to the classic 7-chloro motif (e.g., as found in chloroquine), particularly in contexts where a different halogen might offer advantages in downstream synthesis or metabolism.

Antimalarial Drug Resistance Structure-Activity Relationship

7-Substituted Analogs Generally Maintain Superior Activity Relative to 2-, 5-, or 8-Substituted Analogs in Reversed Chloroquine Scaffolds

A dissertation on 'reversed chloroquines' (compounds designed to overcome chloroquine resistance) systematically evaluated the effect of quinoline ring substitution on in vitro antiplasmodial activity. The study found that compounds with substituents at the 2-, 5-, or 8-positions generally exhibited decreased activity against P. falciparum compared to those with 7-position substitution, such as the 7-chloro reference [1]. While the data is for a more complex scaffold, it reinforces the class-level principle that the 7-position is the optimal site for maintaining high antiplasmodial activity, making 7-substituted quinoline building blocks like 4-Amino-7-bromo-2-methylquinoline more valuable starting points than their 5- or 8-substituted isomers.

Antimalarial Drug Resistance Reversal Positional Isomers

Distinct Physicochemical Properties Compared to 7-Chloro and 7-Fluoro Analogs for Fine-Tuning Lead Candidates

While direct experimental data for the specific target compound is sparse, computational predictions provide a quantitative basis for differentiation from its 7-halogenated analogs. The target compound has a predicted XLogP3-AA of 2.6 [1]. This lipophilicity can be compared to that of its 7-chloro analog (estimated to be slightly lower) and its 7-fluoro analog (estimated to be significantly lower), based on standard Hansch substituent constants (π values: Br = 0.86, Cl = 0.71, F = 0.14). The higher lipophilicity conferred by the 7-bromo substituent could influence membrane permeability and target binding kinetics in ways distinct from the 7-chloro or 7-fluoro versions.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Optimal Research and Industrial Application Scenarios for 4-Amino-7-bromo-2-methylquinoline


Synthesis of Antimalarial Lead Compounds Targeting Drug-Resistant P. falciparum

Researchers synthesizing novel 4-aminoquinoline antimalarials designed to overcome chloroquine resistance will find 4-Amino-7-bromo-2-methylquinoline a valuable building block. Evidence demonstrates that 7-bromo-substituted 4-aminoquinolines maintain high potency (IC50s of 3-12 nM) against drug-resistant strains, unlike their 7-fluoro or 7-CF3 counterparts which suffer significant potency losses [1]. This scaffold is thus a rational choice for creating focused libraries aimed at resistant malaria, where the 7-bromo motif serves as a potent and synthetically versatile alternative to the classic 7-chloro group [1].

Medicinal Chemistry Lead Optimization Requiring 7-Position Diversity

In lead optimization programs where the 7-position of a quinoline core is a key vector for modulating activity and selectivity, this compound provides a strategic entry point. The bromine atom is not only a bioisostere for chlorine but also offers a different electronic and steric profile, with predicted higher lipophilicity (XLogP3-AA = 2.6) [2]. Furthermore, the 7-bromo group can serve as a convenient handle for subsequent transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the exploration of diverse chemical space not easily accessible from 7-chloro or 7-fluoro starting materials.

Chemical Biology Studies Utilizing a 7-Substituted Quinoline Probe

For chemical biology studies investigating the structure-activity relationships of 4-aminoquinoline-based probes, this compound serves as a critical control or precursor. The established SAR indicates that 7-substitution is generally preferred for maintaining high biological activity compared to substitution at the 2-, 5-, or 8-positions [3]. By using the 7-bromo derivative as a scaffold, researchers can be confident they are working with a core structure that aligns with the most active region of the pharmacophore, increasing the likelihood that subsequent functionalization will yield biologically relevant and potent chemical probes.

Custom Synthesis of Complex Heterocyclic Libraries

Contract research organizations (CROs) and academic core facilities engaged in custom library synthesis can utilize this compound as a versatile halogenated heterocycle. Its straightforward molecular structure (C10H9BrN2, MW 237.10) [2] and commercial availability from suppliers like Sigma-Aldrich make it a practical starting material for generating diverse arrays of more complex molecules through well-established synthetic transformations. This contrasts with non-commercial or less readily available 7-iodo or 7-alkyl analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-7-bromo-2-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.